molecular formula C11H21NO4 B2759756 Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate CAS No. 1374654-00-8

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate

Cat. No. B2759756
M. Wt: 231.292
InChI Key: DXNVPQDZAGYXEH-UHFFFAOYSA-N
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Description

Tert-butyl esters are a class of organic compounds that contain a tert-butyl group attached to an ester functional group . They are commonly used in organic synthesis due to their stability and ease of handling .


Synthesis Analysis

The synthesis of tert-butyl esters typically involves the reaction of a carboxylic acid with tert-butanol in the presence of a strong acid catalyst . The exact conditions and reagents used can vary depending on the specific compounds involved .


Molecular Structure Analysis

Tert-butyl esters have a characteristic molecular structure consisting of a tert-butyl group (-C(CH3)3) attached to an ester functional group (-COOR), where R is a variable group . The exact structure of “Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate” would depend on the specific identity of this R group .


Chemical Reactions Analysis

Tert-butyl esters can participate in a variety of chemical reactions. They can be hydrolyzed back into their constituent carboxylic acids and alcohols under acidic or basic conditions . They can also react with Grignard reagents to form tertiary alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate” would depend on its exact molecular structure . Tert-butyl esters are generally stable and non-polar, and they often have low boiling points due to their inability to form hydrogen bonds .

Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate derivatives are valuable in the asymmetric synthesis of amines. N-tert-Butanesulfinyl imines, closely related intermediates, are used for synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This method highlights the role of tert-butyl derivatives in activating imines for nucleophilic addition, serving as chiral directing groups, and being easily cleavable post-addition (Ellman, Owens, & Tang, 2002).

Stereoselective Synthesis

The compound is involved in stereoselective syntheses processes, where tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives react to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. Such processes emphasize its utility in creating compounds with specific stereochemical configurations (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Ligand Synthesis for Catalysis

It's used in synthesizing new diphosphite ligands for rhodium-catalyzed hydroformylation, where its derivatives form chelate metal complexes with rhodium, palladium, and platinum. This application demonstrates its role in facilitating selective catalysis, highlighting its importance in industrial chemistry (Mikhel et al., 2011).

Versatile Synthetic Building Blocks

Tert-butyl cinnamates, derived from tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate, serve as versatile synthetic building blocks. They undergo high trans-selectivity aziridination and enable highly selective ring-opening reactions, showcasing the compound's utility in complex organic synthesis (Armstrong & Ferguson, 2012).

Fluorous Synthesis

Derivatives of tert-butyl alcohol, closely related to tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate, have been explored as novel protecting groups in fluorous synthesis. This research indicates the potential for fluorous derivatives to protect and immobilize nonpolar carboxylic acids, showcasing the adaptability of tert-butyl derivatives in modern synthetic methods (Pardo, Cobas, Guitián, & Castedo, 2001).

Safety And Hazards

Tert-butyl esters are generally considered to be low in toxicity, but they can be irritants and should be handled with care . They are also flammable and should be kept away from heat and open flames .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-8-11(12,4)7-13/h13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNVPQDZAGYXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate

CAS RN

1374654-00-8
Record name tert-butyl 3-(hydroxymethyl)-3-methylmorpholine-4-carboxylate
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